1-Butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine
Description
Properties
CAS No. |
52963-63-0 |
|---|---|
Molecular Formula |
C18H28N2O |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
1-butyl-2-[ethoxy(phenyl)methyl]-5-methyl-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C18H28N2O/c1-4-6-12-20-14-15(3)13-19-18(20)17(21-5-2)16-10-8-7-9-11-16/h7-11,15,17H,4-6,12-14H2,1-3H3 |
InChI Key |
QPFCPBGIHZXRES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CN=C1C(C2=CC=CC=C2)OCC)C |
Origin of Product |
United States |
Biological Activity
Structural Features
- Tetrahydropyrimidine Core : This core structure is known for its diverse biological activities.
- Butyl and Ethoxy Substituents : These groups enhance lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have explored the anticancer potential of tetrahydropyrimidine derivatives. For instance, compounds similar to 1-butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine have shown promising results in inhibiting cancer cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various tetrahydropyrimidine derivatives on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung adenocarcinoma). The results indicated that:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | HeLa | 15.3 ± 2.1 |
| 2 | A549 | 12.7 ± 1.8 |
| 3 | DU145 | 9.8 ± 0.5 |
These findings suggest that modifications to the tetrahydropyrimidine structure can significantly enhance cytotoxicity against cancer cells.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Topoisomerase II | Competitive | 25.4 ± 3.0 |
| Aldose Reductase | Non-competitive | 30.2 ± 4.5 |
These results indicate that the compound may interfere with critical cellular processes, making it a candidate for further pharmacological development.
Neuroprotective Effects
In addition to its anticancer properties, tetrahydropyrimidines have been investigated for neuroprotective effects. A study assessed the neuroprotective potential of similar compounds in models of oxidative stress.
Neuroprotection Study Results
The neuroprotective activity was measured using a neuronal cell line exposed to oxidative stressors:
| Compound | Protection % at 10 μM |
|---|---|
| A | 70% |
| B | 65% |
| C | 80% |
The findings suggest that certain structural modifications can enhance neuroprotective effects, indicating a multifaceted therapeutic potential for this class of compounds.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Notes:
- XlogP : A measure of hydrophobicity. The target compound and its analogs exhibit moderate hydrophobicity (~2.8), suggesting balanced solubility and membrane permeability .
- PSA : Polar surface area values (~33.6 Ų) indicate moderate hydrogen-bonding capacity, which may influence bioavailability and protein interactions .
Structural Modifications and Activity
Pharmacokinetic Considerations
- Metabolism: Ethoxy groups are prone to oxidative metabolism, which could shorten the half-life of the target compound compared to non-ethoxy analogs.
- Solubility : The PSA (~33.6 Ų) and XlogP (~2.8) suggest moderate aqueous solubility, making the compound suitable for oral administration with formulation optimization .
Preparation Methods
Biginelli Reaction
The Biginelli reaction, a one-pot three-component condensation of aldehydes, β-keto esters, and urea/thiourea derivatives, is a cornerstone for synthesizing dihydropyrimidinones (DHPMs). For the target compound, the reaction components are strategically selected:
- Aldehyde : Ethoxy(phenyl)acetaldehyde (or its precursor) introduces the C2 ethoxy(phenyl)methyl group.
- β-Keto Ester : Ethyl acetoacetate provides the C5 methyl and C6 ester groups.
- Urea Derivative : N-Butylurea introduces the N1-butyl substituent.
The reaction is catalyzed by acidic or basic conditions, with HCl or 1,4-diazabicyclo[2.2.2]octane (DABCO) commonly employed.
Multicomponent Reactions (MCRs)
MCRs enable the simultaneous incorporation of multiple substituents. For example, a modified Hantzsch dihydropyridine synthesis could be adapted to introduce the ethoxy(phenyl)methyl group via nucleophilic substitution.
Detailed Preparation Methods
Biginelli Reaction with HCl Catalysis
Procedure :
A mixture of ethyl acetoacetate (1.0 mmol), ethoxy(phenyl)acetaldehyde (1.0 mmol), N-butylurea (1.0 mmol), and concentrated HCl (0.1 mmol) in ethanol (15 mL) is refluxed for 7–12 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and recrystallized.
Yield : 63–72%.
Key Parameters :
- Catalyst : HCl enhances electrophilicity of the aldehyde and activates the β-keto ester.
- Solvent : Ethanol facilitates proton transfer and stabilizes intermediates.
DABCO-Catalyzed Synthesis
Procedure :
N-Butylurea (1.0 mmol), ethyl acetoacetate (1.0 mmol), and ethoxy(phenyl)acetaldehyde (1.0 mmol) are combined with DABCO (0.1 mmol) in ethanol. The mixture is refluxed for 4–5 hours, yielding the product after workup.
- Shorter reaction time compared to HCl.
- Reduced side reactions due to milder basic conditions.
Solvent-Free Mechanochemical Synthesis
Procedure :
Grinding the reactants (aldehyde, β-keto ester, urea) with a catalytic amount of BiCl₃ in a ball mill for 60 minutes achieves high conversion rates. This method is eco-friendly and avoids solvent waste.
Yield : ~75% (estimated from analogous reactions).
Optimization Studies and Reaction Conditions
Catalyst Screening
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| HCl | 7–12 | 63–72 |
| DABCO | 4–5 | 70–81 |
| BiCl₃ | 1 | ~75 |
DABCO outperforms HCl in both yield and efficiency, likely due to its dual role as a base and phase-transfer catalyst.
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Ethanol | 24.3 | 81 |
| DCM | 8.9 | 68 |
| Solvent-Free | – | 75 |
Ethanol’s high polarity stabilizes ionic intermediates, enhancing reaction rates.
Temperature Optimization
Elevating the temperature from 80°C to 100°C reduces reaction time by 40% but may promote decomposition of heat-sensitive aldehydes.
Analytical Characterization
Spectroscopic Data
- IR (KBr) : Peaks at 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether), and 1550 cm⁻¹ (C=N stretch).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, CH₂CH₃), 2.25 (s, 3H, C5-CH₃), 3.75 (q, J=7.0 Hz, 2H, OCH₂), 4.10 (s, 2H, C2-CH₂).
- ¹³C NMR : δ 14.1 (CH₂CH₃), 18.9 (C5-CH₃), 64.8 (OCH₂), 152.3 (C=N).
X-ray Crystallography
Single-crystal X-ray analysis confirms the envelope conformation of the tetrahydropyrimidine ring and intramolecular C–H⋯O hydrogen bonding.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Scalability |
|---|---|---|---|
| HCl Catalysis | 63–72 | 7–12 | Moderate |
| DABCO Catalysis | 70–81 | 4–5 | High |
| Mechanochemical | ~75 | 1 | High |
DABCO-catalyzed synthesis is optimal for laboratory-scale production, while mechanochemical methods suit industrial applications.
Q & A
Q. What are the standard synthetic routes for 1-Butyl-2-[ethoxy(phenyl)methyl]-5-methyl-1,4,5,6-tetrahydropyrimidine?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core via cyclocondensation of substituted ureas or thioureas with β-dicarbonyl compounds. Key steps include:
- Alkylation/functionalization : Introducing the butyl and ethoxy(phenyl)methyl groups via nucleophilic substitution or coupling reactions under inert atmospheres .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane (DCM) are used to stabilize intermediates, with temperature control (0–80°C) to prevent decomposition .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.2 ppm, while aromatic protons resonate at 7.2–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 331.24) .
Q. How can researchers design initial pharmacological screening assays for this compound?
- Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tetrahydropyrimidines with piperazine moieties show kinase inhibition ).
- In vitro assays : Use cell-free enzymatic assays (e.g., ATPase activity for kinase targets) or cell-based viability tests (MTT assay) at concentrations of 1–100 µM .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent controls (DMSO ≤0.1%) .
Q. What strategies are effective for literature retrieval on structurally related compounds?
- Database searches : Use SciFinder or Reaxys with substructure filters (tetrahydropyrimidine core + ethoxy/phenyl groups) .
- Keyword optimization : Combine terms like “1,4,5,6-tetrahydropyrimidine derivatives” AND “kinase inhibition” in PubMed/Google Scholar .
- Patent mining : Explore USPTO or Espacenet for synthetic routes and bioactivity claims .
Advanced Questions
Q. How can reaction yields be optimized during the synthesis of this compound?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to enhance cyclocondensation efficiency .
- Solvent effects : Compare yields in DMSO (polar, high-boiling) vs. THF (low polarity); DMSO may improve solubility of bulky intermediates .
- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediate formation and adjust stoichiometry .
Q. How should contradictory bioactivity data between studies be resolved?
- Assay validation : Replicate experiments under standardized conditions (e.g., pH, temperature, cell line). For example, conflicting IC values in cancer cells may arise from varying serum concentrations .
- Structural verification : Confirm batch purity via HPLC and NMR to rule out degradants or stereoisomers .
- Meta-analysis : Compare data across >3 independent studies to identify trends (e.g., consistent logP correlations with membrane permeability ).
Q. What challenges arise in resolving the stereochemistry of this compound, and how are they addressed?
- Chiral centers : The tetrahydropyrimidine ring and ethoxy(phenyl)methyl group may introduce multiple stereoisomers. Use chiral HPLC (e.g., Chiralpak AD-H column) or X-ray crystallography to assign configurations .
- Dynamic resolution : Employ kinetic resolution with chiral catalysts or enantioselective crystallization .
Q. What computational methods aid in identifying potential biological targets?
Q. How are stability and degradation profiles evaluated under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
